molecular formula C19H22F3NO2S B2996534 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2319851-99-3

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2996534
CAS RN: 2319851-99-3
M. Wt: 385.45
InChI Key: IAOCQLKDIVURTO-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM404 has been found to modulate the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation.

Scientific Research Applications

Potential Scientific Research Applications

  • Neurokinin-1 Receptor Antagonists : Compounds with similar structural motifs have been explored for their role as neurokinin-1 (NK1) receptor antagonists, which are significant in the treatment of emesis (nausea and vomiting) and potentially in managing depression. For instance, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has been identified as a potent, orally active h-NK(1) receptor antagonist with significant solubility in water and effectiveness in pre-clinical tests for emesis and depression (Harrison et al., 2001).

  • Selective Androgen Receptor Modulators (SARMs) : The pharmacokinetics and metabolism of compounds similar to the target molecule, particularly SARMs, have been thoroughly studied in preclinical models. These studies provide insights into the ideal pharmacokinetic characteristics for drug development, potentially guiding research on similar propanamide derivatives (Wu et al., 2006).

  • Antidepressant Activity : Derivatives containing thiophene and pyrazole moieties, similar to the thiophene component in the queried compound, have shown antidepressant activity. This suggests that structurally related compounds might be explored for their potential in treating depression, leveraging the thiophene unit's contribution to therapeutic efficacy (Mathew et al., 2014).

  • Antioxidant and Anticancer Activity : Novel derivatives incorporating thiophene have been investigated for their antioxidant and anticancer activities. This indicates a promising avenue for research into the antioxidant properties and anticancer potential of compounds with thiophene and propanamide functionalities, pointing towards their utility in developing therapeutic agents for cancer treatment (Tumosienė et al., 2020).

  • Opioid Receptor Antagonists : N-substituted amidomorphans, with a focus on κ opioid receptor antagonism, have been synthesized and evaluated, showing potent selective activity. This suggests that modifications to the propanamide structure, akin to those in the target molecule, might yield novel opioid receptor antagonists with therapeutic potential (Carroll et al., 2006).

properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3NO2S/c20-19(21,22)17-4-1-14(2-5-17)3-6-18(25)23-10-7-15(8-11-24)16-9-12-26-13-16/h1-2,4-5,9,12-13,15,24H,3,6-8,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOCQLKDIVURTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCCC(CCO)C2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(trifluoromethyl)phenyl)propanamide

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